2-Methyl-5-(4-T-butylphenyl)phenol
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Overview
Description
2-Methyl-5-(4-T-butylphenyl)phenol: is an organic compound with the molecular formula C17H20O It is a substituted phenol, characterized by the presence of a methyl group at the second position and a tert-butylphenyl group at the fifth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-T-butylphenyl)phenol typically involves the following steps:
Friedel-Crafts Alkylation:
Methylation: The methyl group can be introduced via methylation of the phenol using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-5-(4-T-butylphenyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-Methyl-5-(4-T-butylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-T-butylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Comparison with Similar Compounds
2-Methylphenol (o-Cresol): Lacks the tert-butyl group, making it less sterically hindered.
4-Tert-butylphenol: Lacks the methyl group, affecting its reactivity and applications.
5-Methyl-2-phenylphenol: Similar structure but with different substituent positions.
Uniqueness: 2-Methyl-5-(4-T-butylphenyl)phenol is unique due to the combination of the methyl and tert-butylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O/c1-12-5-6-14(11-16(12)18)13-7-9-15(10-8-13)17(2,3)4/h5-11,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJYJIDQFMKBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683887 |
Source
|
Record name | 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-25-4 |
Source
|
Record name | 4'-tert-Butyl-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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